4-(3-Methylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylphenyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 3-methylphenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Methylphenyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a phenol derivative reacts with a halogenated aromatic compound in the presence of a base. For example, 3-methylbromobenzene can react with phenol in the presence of a strong base like sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction of quinones derived from this compound can produce hydroquinones.
Electrophilic Aromatic Substitution: The phenol group in this compound is highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for oxidation reactions.
Reduction: Sodium borohydride and tin(II) chloride are typical reducing agents.
Electrophilic Aromatic Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound
Scientific Research Applications
4-(3-Methylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of bioactive natural products and conducting polymers.
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is explored for its potential use in developing new pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)phenol involves its interaction with various molecular targets and pathways:
Proteolytic Activity: The compound exhibits proteolytic activity, dissolving tissue on contact via proteolysis.
Neurolysis: When injected next to a nerve, this compound produces chemical neurolysis, affecting nerve fibers.
Comparison with Similar Compounds
4-(3-Methylphenyl)phenol can be compared with other similar compounds, such as:
Phenol: The parent compound, phenol, is less substituted and has different reactivity and applications.
4-Methylphenol:
3-[(4-Methylphenyl)amino]phenol: This compound has an amino group instead of a hydroxyl group, leading to different chemical properties and applications.
Properties
IUPAC Name |
4-(3-methylphenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTSNKPXUWEOBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362560 |
Source
|
Record name | 3'-Methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191724-08-0 |
Source
|
Record name | 3'-Methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.